Diethyl {[(aminosulfonyl)amino]methylene}malonate
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Overview
Description
Diethyl {[(aminosulfonyl)amino]methylene}malonate is a chemical compound with the molecular formula C8H14N2O6S. It is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions. This compound is characterized by its unique structure, which includes an aminosulfonyl group and a methylene malonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl {[(aminosulfonyl)amino]methylene}malonate can be synthesized through a multi-step process involving the reaction of diethyl malonate with aminosulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[(aminosulfonyl)amino]methylene}malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the aminosulfonyl group is replaced by other nucleophiles.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form more complex molecules.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Acid or base catalysts are often employed to facilitate hydrolysis and condensation reactions.
Solvents: Solvents such as dichloromethane, ethanol, and water are commonly used depending on the reaction type.
Major Products Formed
The major products formed from the reactions of this compound include substituted malonates, carboxylic acids, and various condensation products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl {[(aminosulfonyl)amino]methylene}malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl {[(aminosulfonyl)amino]methylene}malonate involves its ability to act as an electrophile in various chemical reactions. The presence of the aminosulfonyl group enhances its reactivity, allowing it to participate in nucleophilic addition and substitution reactions. The compound’s molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, differing only in the alkyl groups attached to the ester moieties.
Malonic acid: The parent compound of diethyl malonate, used in various organic synthesis reactions.
Uniqueness
Diethyl {[(aminosulfonyl)amino]methylene}malonate is unique due to the presence of the aminosulfonyl group, which imparts distinct reactivity and allows for the formation of more complex molecules compared to its simpler counterparts.
Properties
IUPAC Name |
diethyl 2-[(sulfamoylamino)methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O6S/c1-3-15-7(11)6(8(12)16-4-2)5-10-17(9,13)14/h5,10H,3-4H2,1-2H3,(H2,9,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFYTQSQUYDHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNS(=O)(=O)N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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